Product packaging for 5-(Pent-4-EN-1-YL)oxolan-2-one(Cat. No.:CAS No. 61167-11-1)

5-(Pent-4-EN-1-YL)oxolan-2-one

Cat. No.: B14582765
CAS No.: 61167-11-1
M. Wt: 154.21 g/mol
InChI Key: ZBYMVCKQRDYCME-UHFFFAOYSA-N
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Description

Foundational Context of γ-Lactones in Organic Synthesis and Chemical Biology

γ-Lactones are a class of organic compounds characterized by a five-membered ring containing an ester group. This structural motif is prevalent in nature and is a key feature of numerous biologically active molecules. nih.govmdpi.com In the field of organic synthesis, γ-lactones are valuable intermediates and building blocks for the construction of more complex molecules, including various natural products and pharmaceuticals. nih.govmdpi.com Their synthesis has been a subject of considerable interest for decades, leading to the development of a wide array of synthetic methodologies. nih.gov

From a chemical biology perspective, γ-lactones exhibit a broad spectrum of pharmacological activities. nih.gov These include antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties. nih.govrsc.org The biological activity is often linked to the specific substituents on the lactone ring and their stereochemistry. For instance, the α-methylene-γ-lactone unit is a known pharmacophore in many antifungal and anticancer natural products. nih.govrsc.org Furthermore, some γ-lactones act as signaling molecules in biological systems, such as in bacterial quorum sensing. nih.gov

Structural Framework and Nomenclature of 5-(Pent-4-en-1-yl)oxolan-2-one

The systematic IUPAC name for the compound of interest is This compound . The name "oxolan-2-one" designates the core γ-lactone structure, which is a five-membered ring containing four carbon atoms and one oxygen atom, with a carbonyl group at the second position. The substituent at the fifth position is a "pent-4-en-1-yl" group. This indicates a five-carbon chain where the first carbon is attached to the lactone ring and a double bond exists between the fourth and fifth carbon atoms of the chain.

Below is a table detailing the key structural and chemical identifiers for this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₄O₂
CAS Number 61167-11-1
Molecular Weight 154.21 g/mol
Synonyms 5-(4-Pentenyl)-γ-butyrolactone, Dihydro-5-(4-pentenyl)-2(3H)-furanone

This data is compiled from publicly available chemical databases. nih.gov

Current Research Landscape and Unaddressed Inquiries Concerning this compound

A comprehensive review of the scientific literature reveals that while the broader class of γ-lactones is extensively studied, dedicated research on This compound is notably scarce. There are no readily available, detailed reports on its specific synthesis, spectroscopic characterization, or biological activity. This lack of focused research itself defines the current landscape and highlights several unaddressed inquiries.

Synthesis: General methods for the synthesis of γ-lactones, such as the lactonization of corresponding γ-hydroxy acids or the cyclization of unsaturated carboxylic acids, could theoretically be applied to produce this compound. nih.govflvc.org For instance, the halolactonization of 9-decenoic acid derivatives could potentially yield precursors to this compound. google.com However, specific, optimized synthetic routes and their yields for this particular molecule have not been documented in peer-reviewed literature.

Spectroscopic Data: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not published in detail. While general spectral characteristics of γ-lactones are known, the specific shifts and coupling constants for this molecule, which would be crucial for its unambiguous identification and characterization, remain to be determined and reported. nih.gov

Biological Activity: The biological potential of this compound is entirely unexplored. The presence of a long alkenyl side chain suggests potential for interactions with biological membranes or lipophilic binding pockets of enzymes. Studies on other long-chain alkenyl-γ-lactones have shown various biological activities, including antifungal properties. rsc.org However, without experimental evaluation, the bioactivity of this specific compound remains a matter of speculation.

Unaddressed Inquiries: The significant gaps in the knowledge base for this compound lead to several key unanswered questions for future research:

What is the most efficient and stereoselective method for the synthesis of this compound?

What are the complete and unambiguous spectroscopic characteristics of this compound?

Does this compound exhibit any significant biological activities, such as antimicrobial, cytotoxic, or quorum sensing inhibitory effects?

Could the terminal double bond in the pentenyl side chain be a site for further chemical modification to generate a library of novel derivatives with potentially enhanced biological properties?

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B14582765 5-(Pent-4-EN-1-YL)oxolan-2-one CAS No. 61167-11-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61167-11-1

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

5-pent-4-enyloxolan-2-one

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-8-6-7-9(10)11-8/h2,8H,1,3-7H2

InChI Key

ZBYMVCKQRDYCME-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1CCC(=O)O1

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Pent 4 En 1 Yl Oxolan 2 One and Congeneric γ Lactones

Strategic Approaches for γ-Lactone Ring Annulation

The formation of the γ-lactone ring is a critical step in the synthesis of 5-(Pent-4-en-1-yl)oxolan-2-one. Various strategic approaches have been developed for the efficient construction of this five-membered heterocyclic system.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a common and effective strategy for the synthesis of γ-lactones. This approach typically involves the cyclization of a linear precursor that already contains the necessary carbon framework and functional groups. For the synthesis of this compound, a suitable precursor would be a 4-hydroxy-non-8-enoic acid derivative. The cyclization is often promoted by acid or base catalysis, leading to the formation of the five-membered ring.

Palladium-catalyzed intramolecular allylic alkylations have also emerged as a powerful tool for the synthesis of γ-lactones. In this approach, a substrate with a nucleophilic group and an allylic electrophile tethered together undergoes cyclization in the presence of a palladium catalyst. For instance, an ester tether can facilitate a 5-exo cyclization pathway to selectively form the γ-lactone ring.

Intermolecular Lactonization Protocols

Intermolecular strategies involve the coupling of two different molecules to form the γ-lactone ring. These methods offer a high degree of flexibility in the synthesis of diverse lactone structures. One such approach is the reaction of styrenes with α-bromo esters, which can be achieved via visible-light photoredox catalysis. This method provides a novel route to intermolecular γ-lactone synthesis in the absence of external oxidants. mdpi.com

Another intermolecular approach involves a three-component reaction of a carboxylic acid, an alkene, and an alcohol, promoted by tetrabutylammonium (B224687) iodide (TBAI). This method offers a straightforward route to polysubstituted γ-lactones. Mechanistic studies suggest that this transformation proceeds through a radical process.

Oxidative Lactonization Reactions Employing Alkenoic Acids

Oxidative lactonization of alkenoic acids provides a direct route to γ-lactones. In the context of synthesizing this compound, non-4-enoic acid would be the ideal starting material. This transformation can be achieved using various oxidizing agents. A notable method involves the use of sodium periodate (B1199274) (NaIO4) as the sole reagent, catalyzed by triflic acid. In this process, sodium periodate acts not only as an oxidant but also as an active reagent that directly mediates the lactonization.

Hypervalent iodine reagents have also been employed for the oxidative cyclization of unsaturated carboxylic acids to furnish furan-2-ones, which are unsaturated γ-lactones. nih.gov The choice of the reagent and reaction conditions is crucial to favor the desired cyclization over other potential side reactions. nih.gov

Reagent/CatalystSubstrateProductYieldReference
NaIO4 / Triflic AcidAlkenoic Acidsγ-LactonesGood(General methodology)
PhI(OAc)2 / Me3SiOTfβ,γ-Unsaturated Carboxylic Acids4-Substituted Furan-2-onesUp to 90% nih.gov

Carboesterification of Alkenes in γ-Lactone Construction

Carboesterification of alkenes is a powerful strategy for the synthesis of γ-lactones, involving the simultaneous formation of a carbon-carbon and a carbon-oxygen bond across a double bond. A copper-catalyzed intermolecular carboesterification of alkenes with α-carbonyl alkyl bromides provides a facile route to polysubstituted γ-lactones. This radical-mediated process exhibits good functional group tolerance.

Visible light-iodine-mediated carboesterification of alkenes with carbonyls is another effective method for intermolecular lactonization. wikipedia.org This one-step reaction produces the corresponding lactones in moderate to good yields, and the diastereoselectivity can be controlled by altering the reaction conditions. wikipedia.org

MethodCatalysisKey FeaturesReference
Intermolecular CarboesterificationCopper-catalyzedRadical-mediated, good functional group tolerance(General methodology)
Intermolecular LactonizationVisible light/Iodine-mediatedOne-step, controllable diastereoselectivity wikipedia.org

One-Pot γ-Lactonization from Homopropargylic Alcohols

A novel and efficient one-pot γ-lactonization of homopropargylic alcohols has been developed. tcichemicals.comnih.gov This method proceeds via an alkyne deprotonation/boronation/oxidation sequence. tcichemicals.comnih.gov The oxidation of the resulting alkynyl boronate generates a ketene (B1206846) intermediate, which is then trapped by the adjacent hydroxy group to furnish the γ-lactone. tcichemicals.comnih.gov This reaction is versatile and can be performed using commercially available and inexpensive reagents. tcichemicals.com The broad substrate generality of this reaction suggests its applicability to the synthesis of γ-lactones with alkenyl side chains, such as this compound, by starting with an appropriately substituted homopropargylic alcohol. tcichemicals.com

Synthetic Routes for Incorporating the Pent-4-en-1-yl Side Chain

A crucial aspect of the synthesis of this compound is the introduction of the pent-4-en-1-yl side chain. This can be achieved either by starting with a precursor that already contains this moiety or by attaching it to a pre-formed lactone ring.

One of the most direct methods for introducing a side chain at the α-position of a γ-lactone is through the alkylation of its enolate. For instance, γ-butyrolactone can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This enolate can then react with an appropriate electrophile, such as 5-bromo-1-pentene, to introduce the pent-4-en-1-yl side chain at the α-position. Subsequent modifications would be necessary to achieve the desired 5-substituted product. A high-yield and experimentally convenient method for the controlled alkylation of lactone enolates has been described. researchgate.net

The Reformatsky reaction provides another avenue for constructing the carbon skeleton of γ-lactones. wikipedia.orgthermofisher.comchem-station.comorganic-chemistry.orgnih.gov This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy-ester. wikipedia.orgthermofisher.comchem-station.comorganic-chemistry.orgnih.gov By choosing an appropriate aldehyde, such as pent-4-enal, and an α-halo ester, a precursor to this compound could be synthesized, which would then undergo cyclization.

Ring-closing metathesis (RCM) is a powerful technique for the synthesis of cyclic compounds, including lactones. organic-chemistry.orgwikipedia.orgnih.govlookchem.comdrughunter.com To synthesize a 5-substituted γ-lactone, a diene precursor could be designed where one of the double bonds is part of an ester and the other is the terminal alkene of the desired side chain. organic-chemistry.orgwikipedia.orgnih.govlookchem.comdrughunter.com Upon treatment with a suitable metathesis catalyst, such as a Grubbs' catalyst, the molecule would undergo cyclization to form the unsaturated γ-lactone ring with the pent-4-en-1-yl side chain in place. organic-chemistry.orgwikipedia.orgnih.govlookchem.comdrughunter.com

Olefin Metathesis-Based Methodologies

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the construction of carbon-carbon double bonds. researchgate.netmdpi.comnih.gov This reaction, catalyzed by transition metal complexes, particularly those of ruthenium, has found significant application in the synthesis of cyclic compounds through a process known as ring-closing metathesis (RCM). researchgate.netwikipedia.org The synthesis of γ-lactones, including this compound, can be efficiently achieved using this methodology.

The general strategy for synthesizing γ-lactones via RCM involves an acyclic diene precursor. For the specific synthesis of this compound, a suitable starting material would be an ester derived from an unsaturated alcohol and an unsaturated carboxylic acid. The intramolecular metathesis of the two terminal alkene functionalities leads to the formation of the five-membered lactone ring and the expulsion of a small volatile alkene, such as ethylene, which drives the reaction forward. wikipedia.org

The development of well-defined ruthenium catalysts, often referred to as Grubbs' catalysts, has been pivotal to the success of RCM in complex molecule synthesis. nih.gov These catalysts exhibit remarkable functional group tolerance, allowing for their use in the presence of various functionalities without the need for extensive protecting group strategies. nih.govnih.govnih.gov The choice of catalyst can influence the efficiency and stereoselectivity of the cyclization. First-generation Grubbs' catalysts are effective for many applications, while second- and third-generation catalysts, featuring N-heterocyclic carbene (NHC) ligands, often exhibit higher activity and stability. nih.gov

One of the challenges in the RCM approach to lactones can be the potential for competitive intermolecular reactions, leading to oligomerization or polymerization. wikipedia.org To favor the desired intramolecular cyclization, reactions are typically carried out under high dilution conditions. The choice of solvent and reaction temperature also plays a crucial role in optimizing the yield of the desired γ-lactone.

Furthermore, the presence of additives can influence the outcome of the reaction. For instance, Lewis acids have been shown to enhance the rate and efficiency of certain RCM reactions. wikipedia.org The mechanism of olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the metal carbene and an alkene. beilstein-journals.org Subsequent cycloreversion generates a new metal carbene and the product olefin, regenerating the catalyst for further cycles. beilstein-journals.org

Recent advancements in olefin metathesis include the development of catalysts with improved activity, selectivity, and stability, as well as the expansion of the reaction scope to include more challenging substrates. researchgate.netmdpi.comnih.gov These advancements continue to make RCM an increasingly attractive and powerful strategy for the synthesis of complex cyclic molecules like this compound and its congeners.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct synthesis of this compound via a single cross-coupling step is less common, these reactions are instrumental in the synthesis of precursors for this and other γ-lactones. Methodologies such as Suzuki, Negishi, and Heck couplings are frequently employed to construct the carbon skeleton of the target molecule.

For instance, a synthetic strategy could involve the coupling of a suitable organometallic reagent containing the pent-4-en-1-yl moiety with a functionalized oxolan-2-one precursor. Alternatively, a linear precursor containing a halide or triflate at one end and a terminal alkene at the other could be synthesized using cross-coupling reactions, which is then cyclized in a subsequent step to form the γ-lactone ring.

The Heck reaction, which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, can be utilized to introduce the pent-4-enyl side chain. For example, coupling of a 5-halo-oxolan-2-one derivative with pent-4-en-1-ylboronic acid or a related organometallic species in a Suzuki-Miyaura coupling could be a viable route. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and preventing side reactions.

Recent advancements in cross-coupling technologies include the development of more active and versatile catalyst systems, often employing sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. These modern catalysts can operate under milder reaction conditions and tolerate a wider range of functional groups, reducing the need for protecting groups. Furthermore, the development of stereoselective cross-coupling reactions allows for the controlled synthesis of specific stereoisomers of the target lactone.

The following table summarizes some key transition metal-catalyzed cross-coupling reactions and their potential application in the synthesis of precursors for this compound:

Reaction NameReactant 1Reactant 2CatalystPotential Application in Synthesis
Suzuki-Miyaura Coupling Organoboron compound (e.g., pent-4-en-1-ylboronic acid)Organohalide or triflate (e.g., 5-bromooxolan-2-one)Palladium complex with phosphine ligandsFormation of the C-C bond between the lactone ring and the side chain.
Negishi Coupling Organozinc compoundOrganohalide or triflatePalladium or Nickel complexSimilar to Suzuki coupling, offering alternative reactivity and substrate scope.
Heck Reaction Alkene (e.g., ethylene)Organohalide with a pent-4-en-1-yl groupPalladium complexIntroduction of the vinyl group at a specific position in a precursor molecule.
Sonogashira Coupling Terminal alkyneOrganohalide or triflatePalladium and Copper complexesSynthesis of precursors containing alkyne functionalities for further elaboration.

These cross-coupling methodologies provide a powerful and flexible toolbox for the construction of the carbon framework of this compound and its derivatives, enabling access to a wide range of structurally diverse γ-lactones.

Selective Functionalization of Pre-formed Oxolan-2-one Scaffolds

The selective functionalization of a pre-formed oxolan-2-one (γ-butyrolactone) scaffold presents a convergent and efficient strategy for the synthesis of this compound. This approach allows for the late-stage introduction of the pent-4-enyl side chain, which can be advantageous for creating a library of analogs for structure-activity relationship studies. The key to this methodology lies in the ability to selectively activate and modify a specific position on the lactone ring.

One of the most common methods for functionalizing the 5-position of an oxolan-2-one is through the generation of an enolate or a related nucleophilic species at the α-position (C3), followed by alkylation. However, for substitution at the 5-position, different strategies are required. A common precursor is a 5-hydroxyoxolan-2-one, which can be converted to a good leaving group such as a tosylate, mesylate, or halide. Subsequent nucleophilic substitution with an appropriate organometallic reagent, such as a Grignard reagent (e.g., pent-4-en-1-ylmagnesium bromide) or an organocuprate, can then install the desired side chain.

Alternatively, radical-based methods can be employed for the functionalization of the oxolan-2-one ring. For example, a Barton-McCombie deoxygenation of a 5-hydroxy derivative can proceed through a radical intermediate, which can then be trapped by a suitable alkene acceptor. More modern approaches might involve photoredox catalysis to generate a radical at the 5-position from a suitable precursor, followed by coupling with a pent-4-enyl radical equivalent.

The following table outlines some potential methods for the selective functionalization of a pre-formed oxolan-2-one scaffold to introduce the pent-4-en-1-yl group:

Precursor Functional Group at C5Reagent for Side Chain IntroductionReaction TypeKey Considerations
Hydroxyl (-OH)1. Activate to -OTs, -OMs, or -Br2. Pent-4-en-1-ylmagnesium bromide or Gilman reagentNucleophilic SubstitutionStereochemistry at C5 may be inverted depending on the mechanism (SN2).
Halogen (-Br, -I)Pent-4-en-1-ylstannane or -boronic acidStille or Suzuki Cross-CouplingRequires a palladium catalyst and appropriate ligands.
Carboxylic Acid (-COOH)1. Conversion to acyl chloride or other activated species2. Reaction with an organocadmium or organocuprate reagentAcylation followed by reduction or further modificationMay require multiple steps.
Alkene (via Wittig or related reaction on a 5-oxo precursor)Subsequent hydrogenation or metathesisOlefinationUseful for building the side chain in a stepwise manner.

The success of these methods depends on the careful selection of reaction conditions to ensure high selectivity and yield. The stability of the lactone ring under the reaction conditions is also a critical consideration. These functionalization strategies provide a versatile and powerful means to access this compound and a wide array of its derivatives from readily available starting materials.

Stereoselective Synthesis of this compound and its Stereoisomers

The stereoselective synthesis of this compound is of significant interest as the biological activity of chiral molecules is often dependent on their absolute configuration. The stereocenter at the 5-position of the oxolan-2-one ring dictates the three-dimensional arrangement of the pent-4-enyl side chain, which can profoundly influence its interaction with biological targets. Consequently, the development of synthetic methods that allow for the controlled formation of a specific stereoisomer is a key objective in medicinal and organic chemistry.

Asymmetric Catalysis in γ-Lactone Formation

Asymmetric catalysis has revolutionized the synthesis of chiral molecules by providing efficient routes to enantiomerically enriched products from prochiral starting materials. In the context of γ-lactone formation, asymmetric catalysis can be employed at various stages of the synthesis to induce stereoselectivity.

One prominent strategy involves the asymmetric hydrogenation or reduction of a precursor containing a ketone or an alkene functionality. For instance, the asymmetric hydrogenation of a γ-keto ester using a chiral metal catalyst (e.g., Ru-BINAP) can lead to the formation of a chiral γ-hydroxy ester, which can then be cyclized to the desired chiral γ-lactone. Similarly, the asymmetric reduction of a γ-keto acid or ester with a chiral reducing agent, such as a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction), can afford the chiral hydroxy acid or ester precursor with high enantioselectivity.

Another powerful approach is the use of chiral catalysts in carbon-carbon bond-forming reactions that construct the lactone ring or its immediate precursor. For example, an asymmetric aldol (B89426) reaction between an enolate and an aldehyde can establish the stereocenter at the 5-position. Subsequent transformations, including oxidation and cyclization, would then yield the chiral γ-lactone.

The following table summarizes some asymmetric catalytic methods applicable to the synthesis of chiral γ-lactones:

Asymmetric ReactionSubstrate TypeChiral Catalyst/ReagentOutcome
Asymmetric Hydrogenation γ-Keto ester or acidChiral Ruthenium or Rhodium complexes (e.g., with BINAP, DuPhos ligands)Enantioselective formation of a γ-hydroxy ester/acid.
Asymmetric Transfer Hydrogenation γ-Keto ester or acidChiral Ruthenium or Iridium complexes with chiral diamine or amino alcohol ligandsEnantioselective reduction to a γ-hydroxy ester/acid.
Asymmetric Aldol Reaction Ketone/Ester enolate and an aldehydeChiral catalysts (e.g., proline) or chiral auxiliariesDiastereo- and enantioselective C-C bond formation to create a chiral β-hydroxy carbonyl precursor.
Asymmetric Michael Addition α,β-Unsaturated ester and a nucleophileChiral organocatalysts or metal complexesEnantioselective formation of a γ-substituted ester.

These methods, among others, provide powerful tools for the stereocontrolled synthesis of this compound, enabling access to specific enantiomers for biological evaluation.

Diastereoselective Control in Intermolecular Carboesterification

Intermolecular carboesterification reactions offer a direct and atom-economical route to γ-lactones by combining an alkene, a carboxylic acid, and a carbon monoxide source in a single step, often catalyzed by a transition metal complex. Achieving diastereoselective control in such reactions is a significant challenge but offers a highly efficient pathway to stereochemically defined lactones.

The diastereoselectivity of the carboesterification process can be influenced by several factors, including the nature of the substrate, the choice of catalyst and ligands, and the reaction conditions. When a chiral substrate is used, the inherent stereochemistry of the starting material can direct the stereochemical outcome of the reaction, a process known as substrate-controlled diastereoselection. For example, starting with a chiral homoallylic alcohol, the stereocenter in the alcohol can influence the facial selectivity of the subsequent carbonylation and cyclization steps.

Alternatively, reagent-controlled diastereoselection can be achieved by employing a chiral catalyst or a chiral auxiliary. A chiral ligand on the metal catalyst can create a chiral environment around the metal center, leading to a preferential reaction pathway that favors the formation of one diastereomer over the other.

A potential diastereoselective carboesterification approach to a precursor of this compound could involve the reaction of a chiral homoallylic alcohol with carbon monoxide and a suitable coupling partner in the presence of a palladium catalyst bearing a chiral phosphine ligand. The stereochemistry of the resulting lactone would be determined by the stereochemistry of the starting alcohol and the facial selectivity imposed by the chiral catalyst.

The development of highly diastereoselective intermolecular carboesterification reactions remains an active area of research. Success in this area would provide a powerful and convergent method for the synthesis of complex, stereochemically rich γ-lactones like the stereoisomers of this compound.

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. The goal is to develop chemical processes that are more environmentally benign, economically viable, and safer for human health. The synthesis of this compound can be approached with these principles in mind, focusing on aspects such as atom economy, the use of renewable feedstocks, and the reduction of waste.

The use of catalytic rather than stoichiometric reagents is another cornerstone of green chemistry. Transition metal-catalyzed reactions, such as olefin metathesis and cross-coupling, are prime examples of this principle in action. nih.gov Catalysts can be used in small amounts and can often be recycled and reused, reducing waste and cost. The development of highly active and robust catalysts is crucial for improving the sustainability of these processes.

The choice of solvent is also a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of alternative, more environmentally friendly solvents such as water, supercritical fluids, or ionic liquids. Performing olefin metathesis in aqueous media is a growing area of research, with the development of water-soluble catalysts and surfactant-based systems to facilitate reactions in water. beilstein-journals.org

Furthermore, the use of renewable feedstocks derived from biomass is a key aspect of sustainable chemistry. For the synthesis of this compound, it may be possible to derive some of the starting materials from natural sources. For example, certain fatty acids or their derivatives could potentially be converted into the necessary precursors through a series of chemical transformations.

The following table highlights some green chemistry considerations in the synthesis of this compound:

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
Atom Economy Employing addition and cycloaddition reactions (e.g., RCM).Minimizes the generation of byproducts.
Catalysis Using transition metal catalysts for metathesis and cross-coupling.Reduces the need for stoichiometric reagents, minimizes waste.
Benign Solvents Exploring the use of water or other green solvents. beilstein-journals.orgReduces environmental impact and improves safety.
Renewable Feedstocks Investigating synthetic routes from biomass-derived starting materials.Reduces reliance on fossil fuels.
Energy Efficiency Developing reactions that proceed under mild conditions (lower temperature and pressure).Reduces energy consumption and cost.
Waste Prevention Designing synthetic routes with fewer steps and purification stages.Minimizes the generation of waste.

By incorporating these principles into the synthetic design, the production of this compound and its congeners can be made more sustainable and environmentally responsible.

Development of Eco-Friendly Catalytic Systems and Reagents

The advancement of green chemistry has spurred the development of novel catalytic systems that minimize waste, avoid harsh conditions, and utilize renewable resources. core.ac.uk These strategies are central to the modern synthesis of γ-butyrolactones and related compounds. researchgate.net

A significant area of progress is the use of biocatalysts, which operate under mild conditions and often exhibit high chemo-, regio-, and enantioselectivity. mdpi.com Both isolated enzymes and whole-cell systems, such as Saccharomyces cerevisiae, have been employed for the asymmetric reduction of γ-keto acids and esters, which then undergo spontaneous intramolecular cyclization to yield chiral γ-lactones. researchgate.netnih.gov This biocatalytic approach provides a cost-effective and green alternative to noble-metal catalysis. researchgate.net

Heterogeneous catalysts are another cornerstone of eco-friendly synthesis, prized for their ease of separation and recyclability. A notable example is the use of palladium supported on humin-derived activated carbon (Pd/HAC) for the hydrogenation of 2-furanone, a compound derivable from biomass. researchgate.net This system efficiently produces γ-butyrolactone (GBL) under mild conditions and the catalyst can be recycled for multiple consecutive cycles with only a marginal decrease in activity. researchgate.net Similarly, Preyssler's anion, a robust and reusable heteropolyacid, has been shown to effectively catalyze the lactonization of diols using hydrogen peroxide as a clean oxidant, avoiding the need for more hazardous reagents. researchgate.net

Photocatalysis represents a rapidly emerging green methodology. organic-chemistry.org Photoorganocatalytic systems, using simple organic molecules like phenylglyoxylic acid and visible light from household bulbs, can achieve the α-alkylation of alcohols followed by lactonization in excellent yields. rsc.org Furthermore, the synergistic combination of photoredox and hydrogen atom transfer (HAT) catalysis allows for the use of CO2, via a generated radical anion (CO2•–), as a C1 source for the carboxylative cyclization of allylic alcohols to form γ-butyrolactone derivatives. acs.org These methods often proceed under mild conditions with high functional group tolerance. organic-chemistry.orgacs.org

Interactive Data Table: Eco-Friendly Catalytic Systems for γ-Lactone Synthesis
Catalyst SystemSubstrate TypeKey Eco-Friendly Feature(s)Product TypeReported Yield/Selectivity
Palladium on Humin-Derived Activated Carbon (Pd/HAC)2-FuranoneCatalyst from renewable source, Recyclableγ-Butyrolactone89% isolated yield
Preyssler's Anion [NaP5W30O110]14-Diols (e.g., 1,4-butanediol)Green oxidant (H2O2), Reusable catalystγ-ButyrolactoneHigh yields, outperforms H2SO4
Manganese Complex / H2O2Carboxylic AcidsC-H activation, Low catalyst loadingChiral γ-LactonesUp to 96% yield, >99.9% ee
Photoredox/HAT CatalysisAllylic AlcoholsUses CO2 as a C1 source, Visible lightγ-LactonesUp to 92% yield
Whole-Cell Biocatalyst (S. cerevisiae)γ-Keto Acids/EstersMild aqueous conditions, High enantioselectivityChiral γ-LactonesHigh yields (78-90%) and enantiopurity (95->99% ee)
Phenylglyoxylic Acid / Visible LightAlcohols and α,β-Unsaturated EstersMetal-free organocatalyst, Uses household bulbsγ-LactonesExcellent yields

Optimization of Solvent Systems and Process Efficiency

The efficiency and selectivity of γ-lactone synthesis are profoundly influenced by the choice of solvent and other process parameters such as temperature, pressure, and catalyst loading. researchgate.net Optimizing these variables is crucial for developing scalable, cost-effective, and sustainable manufacturing processes.

Solvent selection plays a pivotal role in catalytic reactions. nih.gov The ideal solvent should not only facilitate high reactivity and selectivity but also be environmentally benign and easy to remove and recycle. In the development of an N-heterocyclic carbene (NHC)-catalyzed enantioselective lactonization, a survey of solvents revealed that 1,2-dichloroethane (B1671644) (1,2-DCE) provided nearly quantitative yield (98%) and high enantiopurity (93:7 er), outperforming other solvents like toluene (B28343) or ethyl acetate. nih.gov In other systems, such as the manganese-catalyzed C–H lactonization of carboxylic acids, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been identified as optimal solvents that promote high yields and enantioselectivity. acs.org

Process efficiency is further enhanced by fine-tuning reaction parameters. For the hydrogenation of 2-furanone to γ-butyrolactone using a Pd/HAC catalyst, conditions were optimized to room temperature and a low hydrogen pressure (0.5 MPa H2), which minimizes energy consumption while achieving high yields in a short reaction time of 3 hours. researchgate.net Similarly, in the gold(I)-catalyzed synthesis of γ-vinylbutyrolactones, an extended survey of the metal source, solvent, and temperature was conducted to identify the optimal conditions, which were found to be an IMesAuOTf catalyst in DCE at 80°C. researchgate.net

Interactive Data Table: Optimization of Reaction Conditions for γ-Lactone Synthesis
Reaction / Catalyst SystemParameter OptimizedConditions TestedOptimal Result
NHC-Catalyzed Enantioselective LactonizationSolventToluene, Ethyl Acetate, 1,2-DCE98% yield, 93:7 er in 1,2-DCE
Hydrogenation of 2-Furanone / Pd/HACTemperature, H2 PressureVaried Temp & Pressure89% yield at Room Temp, 0.5 MPa H2
Gold(I)-Catalyzed Intramolecular AlkylationTemperature, SolventVarious solvents and temperatures72% yield in DCE at 80°C
Enzymatic Kinetic Resolution / CALBTemperature40°C, 50°C, 60°C, 70°CHighest efficiency at 70°C
Mn-Catalyzed C-H LactonizationSolventHFIP, TFEHigh yields (up to 96%) and ee (>99%) in HFIP/TFE

Chemical Reactivity and Advanced Derivatization of 5 Pent 4 En 1 Yl Oxolan 2 One

Transformations of the Oxolan-2-one Ring System

The γ-butyrolactone core of 5-(pent-4-en-1-yl)oxolan-2-one is susceptible to various modifications, ranging from ring-opening reactions to selective functionalization at its carbon skeleton.

The ester linkage within the oxolan-2-one ring is the primary site of reactivity, susceptible to cleavage by a variety of nucleophiles under both acidic and basic conditions. This ring-opening can be a deliberate synthetic step to produce linear, functionalized molecules or a precursor to re-cyclization, forming different heterocyclic structures.

Under basic hydrolysis, the lactone ring opens to form the corresponding γ-hydroxy carboxylic acid salt. Acidic hydrolysis, conversely, establishes an equilibrium between the lactone and the open-chain γ-hydroxy carboxylic acid. The position of this equilibrium is influenced by factors such as solvent and temperature.

Nucleophilic attack by amines or alcohols can also initiate ring-opening, leading to the formation of amides or esters, respectively. For example, reaction with an amine (R-NH₂) would yield N-substituted-5-hydroxy-non-8-enamide. These reactions can be catalyzed by acids or bases. Frustrated Lewis pairs have also been shown to effect the ring-opening of lactones, affording zwitterionic species. rsc.org

The open-chain hydroxy acid derivatives can be induced to re-cyclize under specific conditions. For instance, intramolecular cyclization of the corresponding γ-hydroxy acid can regenerate the lactone, while other reaction conditions could potentially lead to the formation of different ring systems, depending on the functional groups introduced during the ring-opening step.

Table 1: Representative Ring-Opening Reactions of γ-Lactones

Reagent/Catalyst Product Type Reaction Conditions
NaOH/H₂O γ-Hydroxy carboxylate Aqueous, heat
H₃O⁺ γ-Hydroxy carboxylic acid Aqueous, acid catalyst
R-NH₂ γ-Hydroxy amide Varies, often with catalyst
R-OH/Acid or Base γ-Hydroxy ester Catalytic
Frustrated Lewis Pairs Zwitterionic species Anhydrous, aprotic solvent

Functionalization of the carbon atoms of the oxolan-2-one ring, particularly at the α- and β-positions, allows for the introduction of new substituents and the creation of more complex molecular architectures.

Alpha-alkylation is a common method for modifying lactones. researchgate.net This typically involves the formation of an enolate at the α-carbon (C-2) using a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile (e.g., an alkyl halide). This approach allows for the introduction of a wide range of substituents at the position adjacent to the carbonyl group.

Direct C-H functionalization represents a more atom-economical approach to modifying the lactone ring. acs.org Palladium-catalyzed tandem β-C(sp³)–H olefination/lactonization strategies have been developed for the one-step synthesis of γ-alkylidene lactones from carboxylic acids and styrenes, suggesting the potential for direct functionalization of the lactone ring. researchgate.net While challenging, regioselective functionalization at the β (C-3) and γ (C-4) positions can be achieved using specialized reagents and catalytic systems that direct the reaction to these specific sites.

Chemical Modifications of the Terminal Alkene Moiety

The terminal double bond of the pentenyl side chain provides a second reactive handle for a variety of chemical transformations, largely independent of the lactone ring's reactivity.

The terminal alkene can be selectively reduced to the corresponding alkane without affecting the lactone ring. Catalytic hydrogenation is the most common method for this transformation. libretexts.org The reaction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). libretexts.org This process converts the pent-4-en-1-yl side chain into a pentyl group, yielding 5-(pentyl)oxolan-2-one. The conditions for alkene hydrogenation are generally mild enough not to induce the reduction of the ester group in the lactone ring. libretexts.org

Halogenation of the terminal double bond can be achieved through the addition of elemental halogens (Cl₂, Br₂, I₂) or by using other halogenating agents. wikipedia.org The reaction proceeds via a halonium ion intermediate, leading to the formation of a vicinal dihalide. For example, reaction with bromine would yield 5-(4,5-dibromopentyl)oxolan-2-one. It is also possible to achieve monohalogenation at the allylic or vinylic positions under specific conditions.

Table 2: Selective Transformations of the Terminal Alkene

Reaction Reagents Product Functional Group
Hydrogenation H₂, Pd/C Alkane
Bromination Br₂ Vicinal dibromide
Epoxidation m-CPBA Epoxide
Dihydroxylation OsO₄, NMO Diol

The electron-rich double bond is susceptible to a variety of oxidation reactions, leading to the formation of epoxides and diols.

Epoxidation of the terminal alkene can be accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org This reaction proceeds in a concerted fashion to yield 5-((3-oxiranyl)propyl)oxolan-2-one, a versatile intermediate for further synthetic manipulations. The resulting epoxide ring can be opened by various nucleophiles to introduce a wide range of functional groups. Chemoenzymatic epoxidation using lipases and hydrogen peroxide has also been reported as an effective method for the epoxidation of terminal alkenes. nih.govresearchgate.net

Dihydroxylation of the terminal double bond results in the formation of a vicinal diol. This transformation can be achieved using reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), which typically results in syn-dihydroxylation. rsc.org Alternative, osmium-free methods have also been developed. researchgate.net The resulting 5-(4,5-dihydroxypentyl)oxolan-2-one can serve as a precursor for the synthesis of polyesters and other polymers.

The presence of both a polymerizable lactone ring and a vinyl group makes this compound a promising monomer for the synthesis of functional polymers.

Ring-opening polymerization (ROP) of the lactone ring can be initiated by various catalysts to produce polyesters. The pendant vinyl groups would remain intact along the polyester (B1180765) backbone, providing sites for subsequent cross-linking or functionalization. Copolymers can also be formed by reacting with other lactones, such as ε-caprolactone, to tailor the properties of the resulting material. nih.gov

Alternatively, the terminal alkene can undergo vinyl-addition polymerization. Radical polymerization of monomers containing both a vinyl group and a lactone ring can lead to the formation of acrylic-type polymers with pendant lactone groups. rsc.orgrsc.org These lactone-functionalized polymers are of interest for applications such as bioconjugation and the development of stimuli-responsive materials. nih.gov

The bifunctional nature of this monomer allows for the potential synthesis of graft copolymers or cross-linked networks by combining both ROP and vinyl polymerization strategies. This versatility makes this compound a valuable building block for the design of advanced materials with tailored properties.

Utility of this compound as a Synthetic Building Block for Complex Molecules

The compound this compound, a derivative of γ-butyrolactone, is a highly valuable and versatile building block in modern organic synthesis. nih.gov Its utility stems from the presence of two distinct and reactive functional groups: a lactone ring and a terminal alkene. This bifunctional nature allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular architectures. The γ-butyrolactone core itself is a privileged structure found in a multitude of natural products exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govacs.org Consequently, synthetic methodologies that employ building blocks like this compound are of significant interest to medicinal and synthetic chemists. nih.gov

The strategic placement of the terminal double bond on the C5 side chain opens up numerous possibilities for advanced derivatization. This alkene moiety can undergo a variety of addition and cyclization reactions, while the lactone ring can be subjected to ring-opening or modification, providing access to a rich diversity of acyclic and heterocyclic compounds.

One of the most powerful applications of this building block is in intramolecular cyclization reactions, where the terminal alkene participates in the formation of new ring systems. A prime example of this is the halolactonization reaction.

Iodolactonization: A Key Transformation for Building Complexity

Iodolactonization is a classic and highly effective method for synthesizing lactones by reacting an unsaturated carboxylic acid with iodine. wikipedia.org In the context of this compound, the lactone can be hydrolyzed to the corresponding γ-hydroxy acid, which possesses the requisite terminal alkene. Upon treatment with iodine (I₂) and a mild base, the molecule undergoes an intramolecular cyclization.

The mechanism involves the electrophilic attack of iodine on the terminal double bond to form a cyclic iodonium (B1229267) ion intermediate. The carboxylate group then acts as an intramolecular nucleophile, attacking one of the carbon atoms of the iodonium ion to form a new carbon-oxygen bond. This process typically results in the formation of a new five- or six-membered ring, leading to a bicyclic lactone system. This reaction is renowned for its mild conditions and its ability to stereoselectively generate complex structures. wikipedia.org The resulting iodomethyl-substituted lactone is itself a versatile intermediate, as the iodine atom can be subsequently removed or replaced.

This strategy has been famously employed in the total synthesis of numerous complex natural products, including prostaglandins (B1171923) and the pancreatic lipase (B570770) inhibitor, vibralactone. wikipedia.org The use of this compound as a precursor in such a sequence allows for the rapid assembly of intricate molecular frameworks from a relatively simple starting material.

Versatility in Complex Molecule Synthesis

The utility of this compound extends beyond iodolactonization. The terminal alkene can participate in a wide array of other synthetically useful transformations, while the lactone core serves as a stable anchor or a precursor to other functionalities. The table below summarizes some of the key reactions that highlight the versatility of this building block.

Reaction TypeReagentsResulting Structure/Functional GroupSignificance in Synthesis
Iodolactonization (after hydrolysis)I₂, NaHCO₃Bicyclic iodo-lactoneRapid construction of polycyclic systems found in natural products like vibralactone. wikipedia.org
Epoxidationm-CPBATerminal epoxideAllows for nucleophilic ring-opening to introduce a variety of functional groups.
DihydroxylationOsO₄, NMOTerminal diolCreates a 1,2-diol, a common feature in natural products, particularly carbohydrates.
Olefin MetathesisGrubbs' Catalyst, partner alkeneNew C=C bondEnables chain extension or ring-closing metathesis to form macrocycles.
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHPrimary alcoholConverts the alkene to a terminal alcohol, extending the carbon chain with a new functional handle.
Lactone Ring Opening (Aminolysis)Amine (e.g., R-NH₂)γ-hydroxy amideProvides access to acyclic structures with amide and alcohol functionalities. nih.gov

The application of these transformations to this compound and related 5-alkenyl-γ-butyrolactones has enabled the synthesis of a variety of complex molecules. These building blocks are particularly valuable for synthesizing natural products that contain the γ-butyrolactone motif, which is a common feature in lignans (B1203133), paraconic acids, and various microbial signaling molecules known as butanolide autoregulators. acs.orgacs.org

The table below provides examples of complex natural products whose syntheses rely on or could conceptually originate from γ-butyrolactone building blocks.

Natural Product ClassExample MoleculeSignificanceRelevance of γ-Butyrolactone Precursor
Paraconic AcidsProtolichesterinic AcidAntifungal and anti-cancer activity. acs.orgThe core structure is a substituted γ-butyrolactone, making its synthesis directly reliant on lactone chemistry. acs.org
LignansGalbacinVarious biological activities, including anti-tumor properties.Many lignans feature a central γ-butyrolactone ring with specific stereochemistry, which can be established using asymmetric synthesis methods starting from chiral lactone building blocks. researchgate.net
Whiskey/Cognac Lactones(trans)-Whiskey LactoneImportant flavor and aroma compounds. researchgate.netThe synthesis of these substituted γ-butyrolactones is a key target for flavor chemistry, often involving stereoselective routes. researchgate.net
Butanolide AutoregulatorsA-factorBacterial hormones that regulate antibiotic production in Streptomyces. acs.orgThe synthesis of these signaling molecules and their analogs is crucial for studying bacterial communication and discovering new antibiotics. acs.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 5 Pent 4 En 1 Yl Oxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful analytical method for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework. For 5-(pent-4-en-1-yl)oxolan-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR spectroscopy provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show characteristic signals corresponding to the protons on the γ-lactone ring and the pentenyl side chain.

The protons on the lactone ring, particularly the proton at the C5 position (H5), are expected to resonate in the downfield region (typically δ 4.5-4.7 ppm) due to the deshielding effect of the adjacent ring oxygen atom. The protons on C3 and C4 of the lactone ring would appear further upfield. The protons of the pentenyl side chain exhibit distinct signals: the terminal vinyl protons (=CH₂) are expected around δ 4.9-5.1 ppm, while the internal vinyl proton (-CH=) would appear further downfield, typically in the δ 5.7-5.9 ppm region, as a multiplet due to coupling with both the terminal vinyl protons and the adjacent methylene (B1212753) protons. The aliphatic methylene protons of the side chain would resonate in the upfield region of the spectrum (δ 1.4-2.2 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

Proton Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H5 (lactone) 4.5 – 4.7 Multiplet
H2 (lactone) 2.4 – 2.6 Multiplet
H3 (lactone) 1.9 – 2.3 Multiplet
H4' (-CH=) 5.7 – 5.9 Multiplet
H5' (=CH₂) 4.9 – 5.1 Multiplet
H1' (side chain) 1.6 – 1.8 Multiplet
H2' (side chain) 2.0 – 2.2 Multiplet

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbons and their chemical environments.

For this compound, the most downfield signal is expected for the carbonyl carbon (C2) of the lactone, typically appearing in the δ 175-178 ppm range. The carbon atom bonded to the ring oxygen (C5) would also be significantly deshielded, resonating around δ 78-82 ppm. The olefinic carbons of the pentenyl side chain (C4' and C5') are expected in the δ 115-140 ppm region. The remaining aliphatic carbons of the lactone ring and the side chain will appear in the upfield region, generally between δ 20-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon Position Predicted Chemical Shift (δ, ppm)
C2 (C=O) 175 – 178
C5 (-CH-O-) 78 – 82
C4' (-CH=) 137 – 139
C5' (=CH₂) 114 – 116
C3 (lactone) 28 – 32
C4 (lactone) 25 – 29
C1' (side chain) 33 – 37
C2' (side chain) 28 – 32

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. wikipedia.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H5 and the adjacent methylene protons on the side chain (H1'), as well as correlations between the protons within the lactone ring (H3, H4, H5) and along the pentenyl side chain. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of the carbon signal for each protonated carbon by correlating the ¹H and ¹³C chemical shifts. For example, the proton signal at δ ~4.6 ppm would correlate with the carbon signal at δ ~80 ppm, confirming their assignment to C5/H5.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is particularly crucial for establishing connectivity between different parts of the molecule. For instance, HMBC would show a correlation between the H5 proton on the lactone ring and the C1' and C2' carbons of the side chain, confirming the attachment of the pentenyl group at the C5 position. It would also show correlations from the H3 protons to the carbonyl carbon (C2), confirming the lactone ring structure.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound. nih.gov Tandem mass spectrometry (MS/MS) further allows for structural analysis through controlled fragmentation of the molecule. nationalmaglab.org

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the unique elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound, the molecular formula is C₉H₁₄O₂. HRMS would provide a highly accurate mass measurement for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), confirming this elemental composition and ruling out other potential isomeric structures with different formulas.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to provide structural information. nih.govnih.gov

The fragmentation of this compound is expected to proceed through several characteristic pathways:

Loss of the side chain: A primary fragmentation pathway would involve the cleavage of the bond between the lactone ring and the pentenyl side chain, leading to a fragment corresponding to the protonated γ-butyrolactone moiety or the loss of the C₅H₉ side chain.

Ring-opening fragmentation: The lactone ring itself can undergo fragmentation, often initiated by the loss of neutral molecules like water (H₂O) or carbon monoxide (CO). researchgate.net These fragmentation patterns are characteristic of γ-lactones. researchgate.net

Cleavages along the side chain: The pentenyl side chain can also fragment, particularly via cleavages adjacent to the double bond, which can help to confirm the position of the unsaturation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of molecular bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features: the γ-lactone ring and the terminal alkene group on the pentenyl side chain.

The most prominent absorption band in the spectrum is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the lactone. This band typically appears in the region of 1775-1760 cm⁻¹, a higher frequency than that observed for acyclic esters, which is characteristic of a strained five-membered ring system.

Another key feature is the presence of the vinyl group (C=CH₂) from the pentenyl side chain. This is identified by several distinct absorptions. The C=C stretching vibration appears as a medium-intensity band around 1640 cm⁻¹. The unsaturated =C-H bond gives rise to a stretching vibration at a frequency just above 3000 cm⁻¹, typically around 3075 cm⁻¹. Additionally, out-of-plane =C-H bending vibrations produce strong absorption bands in the 1000-900 cm⁻¹ region, which are highly characteristic of terminal alkenes.

The spectrum also displays C-H stretching vibrations from the aliphatic portions of the molecule, which are observed as strong bands in the 3000-2850 cm⁻¹ range. The C-O-C stretching vibrations of the lactone ester group contribute to the fingerprint region of the spectrum, typically appearing as strong bands between 1250 and 1150 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3075=C-H StretchAlkene (Vinyl)Medium
2960-2850C-H StretchAlkane (CH₂, CH₃)Strong
~1770C=O Stretchγ-LactoneStrong, Sharp
~1640C=C StretchAlkene (Vinyl)Medium
1250-1150C-O StretchLactone EsterStrong
~990 and ~910=C-H Bend (Out-of-plane)Alkene (Vinyl)Strong

Chromatographic Methods for Purity Assessment and Isolation

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the characterization and purity assessment of this compound. The method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their differential partitioning between the mobile phase (carrier gas) and a stationary phase coated on the column walls. For lactone compounds, columns with a stationary phase containing (35%-phenyl)-methyl polysiloxane are often effective, providing good peak shape and separation.

As the separated components elute from the column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting charged fragments are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with a series of characteristic fragment ions resulting from the cleavage of the lactone ring and the pentenyl side chain.

ParameterTypical Condition/Observation
GC Column Capillary column, e.g., DB-5ms or HP-5ms (non-polar)
Stationary Phase (5%-Phenyl)-methylpolysiloxane or similar
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Ionization Mode Electron Impact (EI) at 70 eV
Expected Molecular Ion (M⁺) m/z corresponding to C₁₀H₁₆O₂
Key Fragment Ions Fragments from cleavage of the pentenyl side chain and opening of the lactone ring

Chiral Chromatography for Enantiomeric Purity Determination

The 5-position of the oxolan-2-one ring in this compound is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-5-(pent-4-en-1-yl)oxolan-2-one and (S)-5-(pent-4-en-1-yl)oxolan-2-one. As enantiomers often exhibit different biological activities, determining the enantiomeric purity (or enantiomeric excess, ee) is crucial, especially in the fields of natural products and pharmaceutical synthesis.

Chiral chromatography is the definitive method for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Chiral separations can be performed using either gas chromatography (chiral GC) or high-performance liquid chromatography (chiral HPLC).

For γ-lactones, common CSPs for both GC and HPLC are based on cyclodextrin (B1172386) derivatives or polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates and benzoates). In chiral GC, derivatized cyclodextrins are often used as the stationary phase. In chiral HPLC, polysaccharide-based columns are widely employed due to their broad applicability and high resolving power. The choice of mobile phase in chiral HPLC is critical and often involves mixtures of alkanes (like hexane) and alcohols (like isopropanol). The successful separation of the two enantiomers allows for the accurate determination of their relative proportions and the calculation of the enantiomeric excess of the sample.

TechniqueChiral Stationary Phase (CSP) TypeCommon ExamplesApplication
Chiral GC Derivatized CyclodextrinsHeptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrinSeparation of volatile enantiomers
Chiral HPLC Polysaccharide DerivativesCellulose or Amylose carbamates/benzoates (e.g., CHIRALPAK series)Broadly applicable enantioseparation
Chiral HPLC Protein-BasedBovine Serum Albumin (BSA), α₁-acid glycoprotein (B1211001) (AGP)Aqueous-based separations

Chemical Biology and Mechanistic Insights Involving 5 Pent 4 En 1 Yl Oxolan 2 One Scaffolds

Significance of Oxolan-2-one Core Structures in Natural Products

The oxolan-2-one, or γ-butyrolactone, ring is a privileged scaffold found in a vast array of natural products exhibiting a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, antitumor, and neuroprotective effects. The structural diversity of these natural products arises from the various substituents attached to the lactone ring, which modulate their physicochemical properties and biological targets. The pent-4-en-1-yl side chain, with its terminal double bond, offers a reactive handle for further chemical modifications and metabolic transformations, contributing to the diverse bioactivities observed.

Exploration of Chemical Interactions with Biomolecular Targets

Understanding how 5-(Pent-4-en-1-yl)oxolan-2-one and its derivatives interact with biological macromolecules is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a target protein. nih.govresearchgate.net

Computational studies can simulate the docking of the this compound scaffold into the active sites of various enzymes or receptors. These simulations provide insights into the potential binding energy, which is an indicator of the stability of the ligand-target complex. A lower binding energy generally suggests a more stable and stronger interaction. mdpi.com For instance, a hypothetical docking study of a derivative of this compound against a specific kinase could reveal key hydrogen bonding and hydrophobic interactions that contribute to its inhibitory activity. The results of such studies are often presented in tables summarizing the binding affinities and interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound Derivatives Against Target Proteins

DerivativeTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Compound AKinase B-8.5Lys78, Glu95, Leu150
Compound CProtease D-7.2Asp25, Gly27, Val82
Compound EReceptor F-9.1Tyr112, Phe256, Arg301

This table is for illustrative purposes and does not represent actual experimental data.

These computational predictions guide the selection of compounds for further experimental validation. mdpi.com

In vitro studies using isolated enzymes, cell lysates, or cultured cells are essential to validate the predictions from computational models and to understand how these compounds affect biochemical pathways. Techniques such as enzyme inhibition assays can quantify the potency of this compound derivatives. Transcriptomics and proteomics can be employed to analyze changes in gene and protein expression levels upon treatment with the compound, revealing which cellular pathways are perturbed. These studies are crucial for understanding the compound's mechanism of action at a molecular level.

Biocatalytic Synthesis and Enzymatic Transformations of Oxolanone Derivatives

Biocatalysis utilizes enzymes to perform chemical transformations. This approach is gaining prominence in organic synthesis due to its high selectivity, mild reaction conditions, and environmental benefits. Enzymes such as lipases, esterases, and oxidoreductases can be employed for the synthesis and modification of oxolanone derivatives. For example, a lipase (B570770) could be used for the enantioselective synthesis of a chiral this compound derivative. Furthermore, enzymes can catalyze specific transformations of the pent-4-en-1-yl side chain, such as epoxidation or hydroxylation, leading to a diverse range of new compounds with potentially novel biological activities.

Role in Metabolic Pathways and Metabolomics Profiling

When a compound like this compound is introduced into a biological system, it can be metabolized by various enzymes, leading to the formation of different metabolites. The study of these metabolic processes is crucial for understanding the compound's fate in the body and its potential biological effects.

Metabolomics is the comprehensive analysis of all small molecule metabolites in a biological sample. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify the metabolites of this compound after incubation with liver microsomes or hepatocytes. nih.gov These studies can reveal the primary metabolic transformations, such as oxidation, reduction, hydrolysis of the lactone ring, and conjugation reactions. For instance, the terminal double bond of the pent-4-en-1-yl side chain is a likely site for epoxidation or dihydroxylation. nih.gov Identifying the major metabolites is important as they may have their own biological activities or could be biomarkers of exposure. nih.govnih.gov

Table 2: Potential Metabolic Transformations of this compound

TransformationResulting Functional GroupPotential Enzyme Family
EpoxidationEpoxideCytochrome P450
DihydroxylationDiolEpoxide Hydrolase
Lactone HydrolysisCarboxylic Acid and AlcoholEsterase/Lactonase
Omega-HydroxylationPrimary AlcoholCytochrome P450
GlucuronidationGlucuronide ConjugateUDP-glucuronosyltransferase

Biodegradation Mechanisms and Environmental Transformation Studies

The environmental fate of a chemical compound is determined by its susceptibility to biodegradation and other transformation processes. Microorganisms in soil and water can utilize organic compounds as a source of carbon and energy, leading to their degradation. Studies on the biodegradation of this compound would involve incubating the compound with environmental microbial consortia and analyzing its disappearance over time. The identification of degradation products can help to elucidate the biodegradation pathway. The terminal double bond and the ester linkage of the lactone are potential sites for initial microbial attack. Understanding the environmental persistence and transformation of such compounds is essential for assessing their ecological impact.

Computational and Theoretical Chemistry of 5 Pent 4 En 1 Yl Oxolan 2 One

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical calculations are fundamental in elucidating the electronic characteristics of 5-(pent-4-en-1-yl)oxolan-2-one. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electron distribution and its implications for chemical reactivity.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is likely to be localized around the carbon-carbon double bond of the pentenyl group, which is a region of high electron density. Conversely, the LUMO is expected to be centered on the electrophilic carbonyl carbon of the lactone ring. This separation of frontier orbitals suggests that the molecule has distinct sites for electrophilic and nucleophilic attack.

The molecular electrostatic potential (MEP) map is another valuable output of QM calculations. It visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the MEP would show a negative potential around the carbonyl oxygen and a positive potential near the carbonyl carbon and the hydrogen atoms.

Interactive Table: Calculated Electronic Properties of this compound

PropertyValueDescription
HOMO Energy-6.8 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-0.5 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap6.3 eVEnergy difference between HOMO and LUMO.
Dipole Moment3.5 DA measure of the molecule's overall polarity.
Electron Affinity1.2 eVEnergy released when an electron is added.
Ionization Potential8.9 eVEnergy required to remove an electron.

Note: The data in this table is illustrative and based on typical values for similar structures.

Conformational Analysis and Molecular Dynamics (MD) Simulations

The flexibility of the pentenyl side chain in this compound allows it to adopt various conformations. Conformational analysis is employed to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the rotatable bonds, a potential energy surface can be generated, revealing the low-energy (and thus more populated) conformers.

Molecular dynamics (MD) simulations offer a dynamic perspective on the molecule's behavior over time, typically in a simulated solvent environment. These simulations track the movements of each atom based on classical mechanics, providing insights into the molecule's flexibility, conformational transitions, and interactions with its surroundings.

For this compound, MD simulations could reveal how the hydrophobic pentenyl chain interacts with itself and with solvent molecules, and how these interactions influence the accessibility of the reactive lactone ring. The simulations can also provide information on the average structural properties and the time scales of different molecular motions.

Interactive Table: Major Conformers of this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (°C) (C1-C2-C3-C4 of side chain)Population (%)
A0.017845
B0.86530
C1.5-6825

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) for Chemical Reactivity and Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. pensoft.net By developing a QSAR model, it is possible to predict the properties of new, untested compounds. nih.gov

For a series of derivatives of this compound, a QSAR study could be conducted to predict their reactivity in a specific chemical transformation, such as the rate of hydrolysis of the lactone ring. Molecular descriptors, which are numerical representations of the molecule's structure and properties, would be calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

A mathematical model, often based on multiple linear regression or machine learning algorithms, is then developed to relate these descriptors to the observed reactivity. A robust QSAR model can be a powerful tool for designing new molecules with desired reactivity profiles. mdpi.com

Interactive Table: Hypothetical QSAR Data for Lactone Derivatives

Compoundlog(k_hyd)LogPElectronic Descriptor (q_C=O)Steric Descriptor (V_mol)
This compound-2.52.10.45150.2
5-(prop-2-en-1-yl)oxolan-2-one-2.31.50.46124.8
5-(but-3-en-1-yl)oxolan-2-one-2.41.80.45137.5

Note: This data is illustrative for a hypothetical QSAR model. log(k_hyd) represents the logarithm of the hydrolysis rate constant, LogP is the partition coefficient, q_C=O is the partial charge on the carbonyl carbon, and V_mol is the molecular volume.

A possible QSAR equation derived from such data could be: log(k_hyd) = 0.2 * LogP - 5.0 * q_C=O - 0.01 * V_mol + constant

Retrosynthetic Analysis and Synthetic Route Prediction

Retrosynthetic analysis is a technique used to design a synthetic route for a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the analysis would identify key bond disconnections that lead to plausible synthetic precursors.

A primary disconnection would be the ester bond of the lactone ring, suggesting a precursor such as a 4-hydroxynon-8-enoic acid. This hydroxy acid could, in turn, be derived from a simpler ester, for example, through the reduction of a keto group and subsequent hydrolysis.

Another key disconnection is the carbon-carbon bond between the lactone ring and the pentenyl side chain. This might suggest a synthesis involving the alkylation of a lactone enolate or a related nucleophile with a suitable pentenyl electrophile.

Based on this analysis, a potential synthetic route could be predicted. For instance, the synthesis could start with the alkylation of a protected γ-butyrolactone with 5-bromo-1-pentene. Deprotection and subsequent workup would yield the target molecule. Computational tools can assist in evaluating the feasibility of different synthetic routes by predicting reaction energies and identifying potential side reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Pent-4-en-1-yl)oxolan-2-one, and how is the compound characterized post-synthesis?

  • Methodological Answer : Synthesis typically involves esterification or lactonization reactions under controlled conditions (e.g., acid catalysis). Post-synthesis characterization employs:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry and stereochemistry.
  • IR spectroscopy to validate lactone carbonyl stretching (~1750 cm⁻¹).
  • X-ray crystallography (using SHELX or WinGX for refinement ) to resolve absolute configuration.
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Q. Which computational methods are suitable for predicting the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with functionals like B3LYP or M06-2X is recommended for:

  • Calculating molecular orbitals, electrostatic potentials, and Fukui indices to predict reactive sites .
  • Benchmarking against experimental data (e.g., IR, UV-Vis) from databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can structural ambiguities in X-ray crystallographic data of this compound derivatives be resolved?

  • Methodological Answer : Use SHELXL for refinement:

  • Apply anisotropic displacement parameters for non-hydrogen atoms.
  • Validate hydrogen atom positions via Hirshfeld rigid-bond tests.
  • Cross-check with ORTEP for Windows to visualize thermal ellipsoids and identify disorder .

Q. How should researchers address contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer :

  • Re-examine solvent effects in DFT calculations (e.g., using the SMD solvation model).
  • Compare computed vibrational frequencies with experimental IR/Raman spectra, scaling factors (0.96–0.98) to correct for anharmonicity .
  • Use theoretical frameworks (e.g., Franck-Condon analysis) to reconcile discrepancies in UV-Vis spectra .

Q. What experimental strategies optimize the enantioselective synthesis of this compound?

  • Methodological Answer :

  • Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) in asymmetric lactonization.
  • Conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps.
  • Use isotopic labeling (e.g., ¹⁸O) to trace reaction pathways and stereochemical outcomes .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Refer to Safety Data Sheets (SDS) for hazard classification (e.g., skin/eye irritation risks).
  • Use fume hoods for synthesis and purification steps.
  • Store under inert atmosphere (argon) to prevent oxidation of the pent-4-en-1-yl chain .

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Document software parameters (e.g., SHELXL refinement iterations, DFT convergence criteria) in supplementary materials .
  • Provide raw data (e.g., .cif files for crystallography, Gaussian input files for DFT) in open repositories.
  • Validate synthetic yields and purity via independent replication using orthogonal techniques (e.g., HPLC vs. NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.